(4-Chlorophenyl)methanesulfonyl fluoride
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Overview
Description
“(4-Chlorophenyl)methanesulfonyl fluoride” is a chemical compound with the CAS Number: 1513-29-7 . It has a molecular weight of 208.64 and its IUPAC name is (4-chlorophenyl)methanesulfonyl fluoride .
Synthesis Analysis
A typical synthesis of methanesulfonyl fluoride, which is structurally similar to “(4-Chlorophenyl)methanesulfonyl fluoride”, involves treating methanesulfonyl chloride with potassium fluoride or potassium bifluoride in water and then steam distilling the product out . Another method reported for sulfonyl fluoride synthesis uses trichloroacetonitrile (Cl3CCN) and PPh3 for the deoxychlorination .Molecular Structure Analysis
The linear formula of “(4-Chlorophenyl)methanesulfonyl fluoride” is C7H6ClFO2S . The InChI code is 1S/C7H6ClFO2S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2 .Scientific Research Applications
Chemoselective Peptide Labeling:
- [(18)F]Fluorothiols, derivatives of methanesulfonyl precursors, have demonstrated potential in chemoselective labeling of peptides, marking a significant advance in the development of tracers for positron emission tomography (PET) (Glaser et al., 2004).
Catalysis and Reaction Media:
- Ionic liquids based on 1,3-dialkylimidazolinium methanesulfonate, catalyzed by fluoride ions, have been utilized as efficient and reusable reaction media in the esterification of carboxylic acids with alkyl halides, presenting a mild and environmentally friendly method for acid protection via ester formation (Brinchi et al., 2003).
Fuel Cell Technology:
- Partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers, synthesized through nucleophilic substitution copolymerization, have been used to create proton exchange membranes for fuel cells. These membranes exhibit tunable properties like water uptake, proton conductivity, and methanol permeability, influenced by the molecular structure and chemical composition (Sankir et al., 2007).
Electrochemistry and Deposition Techniques:
- Methanesulfonic acid (MSA) electrolytes have been highlighted as a less hazardous and more biodegradable alternative to traditional electrolytes like sulfuric acid, especially in applications like Cu deposition for ULSI and MEMS. MSA's strong conductivity and environmental compatibility make it an intriguing option for industrial processes (Hasan et al., 2009).
Safety And Hazards
properties
IUPAC Name |
(4-chlorophenyl)methanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO2S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLVKJCTDXCXLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)methanesulfonyl fluoride |
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